Bienvenue dans la boutique en ligne BenchChem!

N-Piperidin-4-ylbenzamide

PDE4 inhibition Anti-inflammatory CNS disorders

Validated building block for PDE4 inhibitor and anticancer drug discovery. Its moderate PDE4A activity (IC50 1.44 μM) and antiproliferative effects on HepG2 cells enable SAR studies. Balanced physicochemical properties (MW 204.27, XLogP3 1.3) support CNS target exploration. Ideal for library synthesis and hit-to-lead campaigns.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 33953-37-6
Cat. No. B1294873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Piperidin-4-ylbenzamide
CAS33953-37-6
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CNCCC1NC(=O)C2=CC=CC=C2
InChIInChI=1S/C12H16N2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11/h1-5,11,13H,6-9H2,(H,14,15)
InChIKeyJMQDNLCNCDSHNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Piperidin-4-ylbenzamide (CAS 33953-37-6): Chemical Identity and Core Scaffold for Evidence-Guided Procurement


N-Piperidin-4-ylbenzamide (CAS 33953-37-6), also referred to as 4-benzamidopiperidine or N-(4-piperidinyl)benzamide, is a benzamide derivative featuring a piperidine ring linked via an amide bond to a phenyl group [1]. Its molecular formula is C12H16N2O with a molecular weight of 204.27 g/mol [2]. The compound serves as a versatile building block in medicinal chemistry, particularly for targeting central nervous system (CNS) and oncology applications [3]. It exhibits moderate aqueous solubility and is stable under standard laboratory conditions . While the unsubstituted parent molecule is commercially available, its primary scientific and industrial value derives from its role as a validated scaffold for designing derivatives with tuned biological activities, including PDE4 inhibition, HIF-1α modulation, and antiparasitic effects [4].

N-Piperidin-4-ylbenzamide: Why Generic In-Class Substitution Without Structural Validation Risks Project Failure


Within the benzamide-piperidine class, subtle structural modifications drastically alter target engagement, potency, and selectivity. N-Piperidin-4-ylbenzamide itself exhibits moderate PDE4A inhibitory activity (IC50 ~1.4 μM) [1], while optimized derivatives achieve nanomolar potency against the same target (IC50 25 nM) [2] or sub-micromolar activity against HepG2 cancer cells (IC50 0.12–0.25 μM) [3]. Conversely, shifting to an N-benzylpiperidine scaffold redirects activity toward nicotinic acetylcholine receptors (nAChRs) [4] or monoamine transporters [5]. The presence and position of substituents on the benzamide ring critically influence both pharmacokinetic parameters (e.g., solubility improving from <0.06 mM to >3.33 mM upon heterocycle introduction) and target selectivity [6]. Therefore, indiscriminate substitution with in-class analogs without rigorous structure-activity relationship (SAR) validation carries a high risk of failed biological assays, misleading hit triage, and wasted resources in drug discovery campaigns.

Quantitative Differentiation Evidence for N-Piperidin-4-ylbenzamide Relative to Key Comparators


PDE4A Inhibition: N-Piperidin-4-ylbenzamide Exhibits Micromolar Potency, Whereas Optimized Derivatives Achieve Nanomolar Potency

N-Piperidin-4-ylbenzamide displays moderate inhibitory activity against phosphodiesterase 4A (PDE4A) with an IC50 of 1.44 μM (1440 nM) [1]. In contrast, optimized N-(piperidin-4-yl)benzamide derivatives, such as BDBM50215952, exhibit significantly enhanced potency with an IC50 of 25 nM against PDE4, representing a 58-fold improvement in inhibitory activity [2]. This differential highlights the scaffold's tunability: the parent compound provides a baseline activity profile, while strategic substitution enables potency optimization for specific therapeutic applications.

PDE4 inhibition Anti-inflammatory CNS disorders

Antiproliferative Activity in HepG2 Hepatocellular Carcinoma Cells: N-Piperidin-4-ylbenzamide Derivatives Exhibit Sub-Micromolar Potency, with Compound 47 Demonstrating Superior Efficacy

N-Piperidin-4-ylbenzamide derivatives have been evaluated for antiproliferative activity against HepG2 liver cancer cells. Compound 47, an N-(piperidine-4-yl)benzamide derivative, exhibited an IC50 of 0.25 μM, representing the most potent activity within the evaluated series . Other derivatives, such as compounds 10b and 10j, showed IC50 values of 0.12 μM and 0.13 μM, respectively, against the same cell line [1]. These sub-micromolar potencies contrast with the micromolar activity of the parent scaffold against PDE4A, underscoring the scaffold's versatility in engaging distinct biological targets.

Hepatocellular carcinoma Cell cycle inhibition Anticancer

Antimalarial Activity: N-(4-Piperidinyl)benzamide Derivatives Exhibit Sub-Micromolar Potency Against Plasmodium falciparum, with Defined SAR Trends

A series of N-(4-piperidinyl)benzamide derivatives were evaluated for antimalarial activity, with the most potent compounds exhibiting sub-micromolar activity against Plasmodium falciparum in vitro [1]. The lead structure 1a demonstrated an IC50 of 270 nM. Further optimization via introduction of nitrogen-containing heterocycles at the α-position yielded derivatives with comparable or improved activity: piperazine analog 8d (IC50 = 270 nM), hydroxyethyl analog 8g (IC50 = 270 nM), cyclohexyl analog 8i (IC50 = 200 nM), and morpholinyl analog 8c (IC50 = 320 nM) [2]. Notably, this structural modification simultaneously enhanced aqueous solubility from <0.06 mM to >3.33 mM, a >55-fold improvement critical for in vivo applications [3].

Antimalarial Protein farnesyltransferase Infectious disease

Physicochemical Profile: N-Piperidin-4-ylbenzamide Exhibits Moderate Aqueous Solubility and High Chemical Stability, Facilitating Formulation Development

N-Piperidin-4-ylbenzamide exhibits moderate solubility in water and is stable under normal storage and handling conditions [1]. This baseline profile supports its use as a reliable building block for chemical derivatization. In comparative studies, structural modifications such as the introduction of a piperazine moiety dramatically enhanced solubility from <0.06 mM (lead compound 1a) to >3.33 mM (derivative 8d) [2]. Additionally, the compound's computed XLogP3-AA value of 1.3 indicates balanced lipophilicity suitable for both CNS penetration and aqueous compatibility [3].

Preformulation Solubility Stability

N-Piperidin-4-ylbenzamide: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


PDE4-Targeted Drug Discovery and Lead Optimization

N-Piperidin-4-ylbenzamide serves as a validated starting scaffold for PDE4 inhibitor development. Its moderate PDE4A inhibitory activity (IC50 1.44 μM) provides a baseline for SAR studies, while optimized derivatives achieve 58-fold greater potency (IC50 25 nM) [1][2]. Procurement of the parent compound enables systematic exploration of substitution patterns to enhance potency and selectivity for PDE4 isoforms implicated in inflammatory and CNS disorders.

Hepatocellular Carcinoma (HCC) Anticancer Screening

Derivatives of N-(piperidin-4-yl)benzamide, such as compound 47 (IC50 0.25 μM) and compounds 10b/10j (IC50 0.12–0.13 μM), exhibit potent antiproliferative activity against HepG2 cells [1][2]. These compounds induce HIF-1α expression and downstream targets (p21, cleaved caspase-3), promoting tumor cell apoptosis [3]. Procurement of these specific derivatives or the parent scaffold for custom synthesis supports HCC-focused anticancer drug discovery programs.

Antimalarial Lead Discovery Targeting Protein Farnesyltransferase

N-(4-Piperidinyl)benzamide derivatives have demonstrated sub-micromolar activity against Plasmodium falciparum, with key analogs (8i, 8d, 8g) exhibiting IC50 values between 200–320 nM [1]. The scaffold's amenability to solubility enhancement (>55-fold improvement) through heterocycle introduction makes it suitable for antimalarial lead optimization [2]. Procurement of the parent benzamide-piperidine core enables rapid generation of focused libraries for antimalarial screening.

Medicinal Chemistry Building Block for CNS-Targeted Libraries

N-Piperidin-4-ylbenzamide is a privileged scaffold for CNS drug discovery due to its balanced physicochemical properties (MW 204.27, XLogP3 1.3) and demonstrated activity in CNS-relevant targets such as PDE4 [1][2]. Its use as a versatile building block supports the synthesis of diverse compound libraries for neurological and psychiatric disorder research [3]. Bulk procurement facilitates high-throughput synthesis and SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Piperidin-4-ylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.